molecular formula C9H8ClNOS B13363219 5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol

5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol

Cat. No.: B13363219
M. Wt: 213.68 g/mol
InChI Key: YLNLMCDINVCZAT-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with chlorine, methyl, and thiol substituents, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with appropriate reagents. One common method includes the use of 2-aminophenol, potassium hydroxide, and carbon disulfide in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, reduced benzoxazole derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol involves its interaction with various molecular targets. The compound can form π-π stacking interactions with biological targets and engage in hydrogen bonding through its oxygen and nitrogen atoms. These interactions allow it to inhibit enzymes and proteins involved in disease pathways, such as DNA topoisomerases and protein kinases .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    5-Chloro-2-mercaptobenzoxazole: Similar structure but lacks the methyl groups.

    4,6-Dimethylbenzoxazole: Lacks the chlorine and thiol groups.

Uniqueness

5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chlorine, methyl, and thiol groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C9H8ClNOS/c1-4-3-6-8(5(2)7(4)10)11-9(13)12-6/h3H,1-2H3,(H,11,13)

InChI Key

YLNLMCDINVCZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)NC(=S)O2

Origin of Product

United States

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